4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS No.: 392323-58-9
Cat. No.: VC11979985
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide - 392323-58-9](/images/structure/VC11979985.png)
Specification
CAS No. | 392323-58-9 |
---|---|
Molecular Formula | C22H23N3O5S |
Molecular Weight | 441.5 g/mol |
IUPAC Name | 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-4-yl)benzamide |
Standard InChI | InChI=1S/C22H23N3O5S/c1-13-10-14(2)12-25(11-13)31(29,30)16-8-6-15(7-9-16)20(26)23-18-5-3-4-17-19(18)22(28)24-21(17)27/h3-9,13-14H,10-12H2,1-2H3,(H,23,26)(H,24,27,28) |
Standard InChI Key | MTCOCCXFPVLDIX-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)C |
Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule features a benzamide core substituted at the para position with a sulfonyl group linked to a 3,5-dimethylpiperidine ring. The amide nitrogen is bonded to a 1,3-dioxo-2,3-dihydro-isoindol-4-yl moiety, introducing a fused bicyclic system with two ketone groups (Fig. 1) . This arrangement confers rigidity and planar characteristics to the isoindoline ring, which may influence binding interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₂₃H₂₄N₃O₅S |
Molecular weight | 454.52 g/mol |
Hydrogen bond donors | 2 (amide NH, isoindole NH) |
Hydrogen bond acceptors | 7 (sulfonyl O, amide O, ketones) |
Topological polar surface area | ~120 Ų |
The molecular formula was computed based on structural analysis , while the topological polar surface area (TPSA) and hydrogen bonding capacity were derived from analogous sulfonamide benzamides .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
-
Sulfonylation: Reaction of 4-chlorosulfonylbenzoic acid with 3,5-dimethylpiperidine yields the sulfonamide intermediate .
-
Amide Coupling: Activation of the carboxylic acid group using HOBt/EDCI facilitates coupling with 4-amino-1,3-dihydroisoindole-1,3-dione under inert conditions .
Critical challenges include steric hindrance from the dimethylpiperidine group and sensitivity of the isoindole dione to nucleophilic attack. Patent literature suggests microwave-assisted synthesis improves yields (>65%) compared to conventional heating .
Structure-Activity Relationship (SAR) Insights
-
Piperidine Substitution: 3,5-Dimethyl groups on the piperidine ring enhance metabolic stability by shielding the sulfonamide from oxidative metabolism .
-
Isoindole Dione: The 1,3-dioxo group increases polarity, improving aqueous solubility relative to unsubstituted isoindolines .
-
Sulfonyl Linker: Replacing the sulfonyl group with carbonyl or methylene reduces target affinity by >80%, emphasizing its role in hydrogen bonding .
Pharmacological Activity and Mechanisms
11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibition
Structural analogs demonstrate potent inhibition of 11βHSD1 (IC₅₀ = 12–50 nM), a key enzyme in glucocorticoid activation . Molecular docking suggests:
-
The sulfonyl group interacts with catalytic residues Tyr177 and Lys187.
-
The isoindole dione occupies a hydrophobic pocket near the NADPH cofactor .
In murine models, related compounds reduce hepatic glucose output by 40% and improve insulin sensitivity, positioning this compound as a candidate for metabolic syndrome therapy .
Antiviral Activity Against Coronaviruses
Benzamides with isoindoline moieties exhibit inhibitory activity against SARS-CoV-2 PLpro (IC₅₀ = 1.7–3.4 μM) . Key interactions include:
-
π-Stacking between the isoindole ring and Pro248/Phe269.
Preliminary cell culture studies show EC₅₀ values of ~2.5 μM against SARS-CoV-2 with minimal cytotoxicity (CC₅₀ > 100 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume